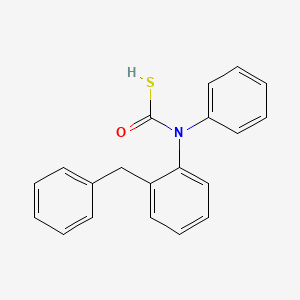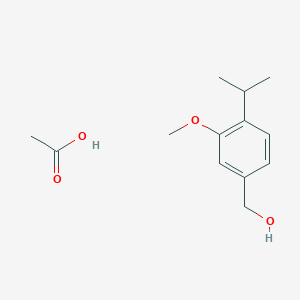
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The phenylmethanol part of the compound includes a methoxy group and an isopropyl group, which can influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can be achieved through several methods:
Esterification: One common method involves the esterification of acetic acid with (3-methoxy-4-propan-2-ylphenyl)methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Reduction: Another method involves the reduction of (3-methoxy-4-propan-2-ylphenyl)methanal using a reducing agent like sodium borohydride, followed by esterification with acetic acid.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol. This process uses a rhodium or iridium catalyst and involves the following steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
化学反応の分析
Types of Reactions
Oxidation: Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can undergo oxidation reactions, where the alcohol group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopropyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Catalysts: Sulfuric acid (H2SO4) is often used as a catalyst in esterification reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituents introduced during the reaction.
科学的研究の応用
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
Acetic Acid: A simple carboxylic acid with a wide range of applications in food, pharmaceuticals, and industry.
Phenylmethanol: An aromatic alcohol used in the synthesis of various organic compounds.
Methoxyphenylmethanol: A substituted phenylmethanol with similar chemical properties.
Uniqueness
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is unique due to the presence of both acetic acid and substituted phenylmethanol moieties. This combination imparts distinct chemical properties, making it useful in specific applications where both acidic and aromatic functionalities are required .
特性
CAS番号 |
66498-32-6 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC名 |
acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2.C2H4O2/c1-8(2)10-5-4-9(7-12)6-11(10)13-3;1-2(3)4/h4-6,8,12H,7H2,1-3H3;1H3,(H,3,4) |
InChIキー |
PVRFSOPZKZZRLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)CO)OC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


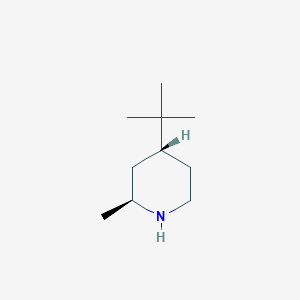
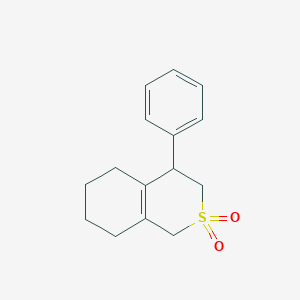
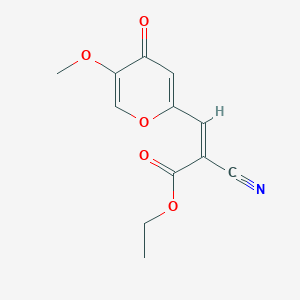
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)


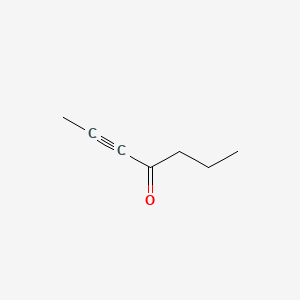
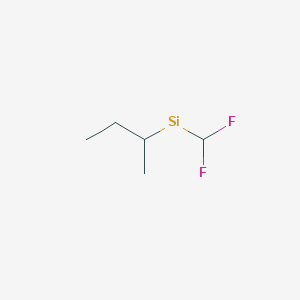
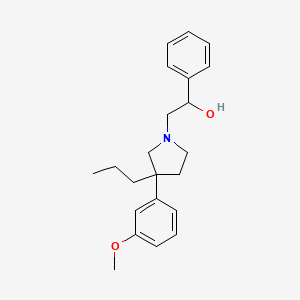

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
